Direct Fast Red 3B

Description

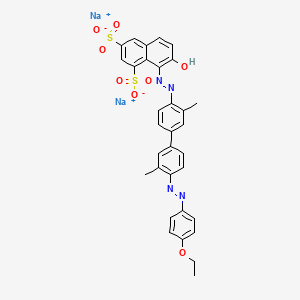

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O8S2.2Na/c1-4-44-25-10-8-24(9-11-25)33-34-27-12-5-21(15-19(27)2)22-6-13-28(20(3)16-22)35-36-32-29(37)14-7-23-17-26(45(38,39)40)18-30(31(23)32)46(41,42)43;;/h5-18,37H,4H2,1-3H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZCDQVDTBWJND-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025204 | |

| Record name | C.I. Direct Red 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Direct red 39 is a dark red powder. (NTP, 1992), Dark red solid; [CAMEO] | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Red 39 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-29-8 | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Red 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Red 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-[[4'-[(4-ethoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D0BZC19R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DIRECT RED 39 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

545 °F (decomposes) (NTP, 1992) | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Direct Fast Red 3B (C.I. Direct Red 39)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Fast Red 3B, also known as C.I. Direct Red 39. The information is curated to be a valuable resource for professionals in research and development, offering detailed insights into its chemical and physical properties, applications, and safety considerations.

Introduction and Nomenclature

This compound is a synthetic organic compound belonging to the class of diazo dyes.[1] These dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color. Direct dyes are so named for their ability to dye cellulosic fibers like cotton and paper directly, without the need for a mordant. While its primary applications are industrial, its well-defined chemical properties make it a subject of interest in various research contexts.

It is crucial to distinguish this compound from another commercially available dye with a similar name, Direct Red 80 (also known as Direct Fast Red F3B). These are distinct chemical compounds with different structures, properties, and CAS numbers. This guide focuses exclusively on this compound (CAS: 6358-29-8).[2][3]

Key Identifiers:

| Identifier | Value |

| Common Name | This compound |

| C.I. Name | Direct Red 39 |

| C.I. Number | 23630 |

| CAS Number | 6358-29-8 |

| Molecular Formula | C₃₂H₂₆N₄Na₂O₈S₂ |

| Molecular Weight | 704.68 g/mol |

| Synonyms | Calcomine Scarlet 3B, Chloramine Red 3B, Diazol Scarlet 3B, Erie Scarlet 3B |

Physicochemical Properties

This compound is a dark red powder.[1] Its molecular structure, characterized by two azo linkages and multiple aromatic rings, dictates its chemical and physical behavior.

Molecular Structure:

Caption: Chemical structure of this compound.

Solubility and Spectral Properties:

This compound is soluble in water, appearing as a blue-toned red solution, and is slightly soluble in ethanol and acetone.[1] When dissolved in concentrated sulfuric acid, it exhibits a purple to red-light blue color, which turns purplish-red upon dilution.[1] The addition of strong hydrochloric acid to an aqueous solution of the dye results in a red-brown precipitate, while the addition of a concentrated sodium hydroxide solution yields a reddish-orange precipitate.[1]

Applications

Industrial Applications:

The primary application of this compound is in the dyeing industry.[1] It is used to color a variety of materials, including:

-

Cellulose fibers (cotton, paper)

-

Silk and wool

-

Nylon

-

Leather[2]

Potential Research Applications:

While not extensively documented for specific high-tech research applications like drug delivery or bio-imaging, this compound can serve as a valuable tool in various research settings:

-

Model Compound for Wastewater Treatment Studies: As a stable azo dye, it can be used as a model pollutant to investigate the efficacy of new materials and methods for wastewater remediation, such as advanced oxidation processes, adsorption, and microbial degradation.

-

Staining and Microscopy: Although not a certified biological stain, its strong color and affinity for certain fibers could be explored for specific staining applications in materials science and histology, with appropriate validation.

-

Toxicological Research: Its known toxicity profile can be a basis for studies on the environmental impact of azo dyes and the mechanisms of their toxicity.[4]

Safety and Toxicology

As with many synthetic dyes, proper handling and safety precautions are essential when working with this compound.

Reactivity Profile:

This compound is an azo compound. Azo, diazo, and azido compounds have the potential to detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids.[1] Mixing with acids, aldehydes, amides, and other reactive chemicals can lead to the formation of toxic gases.[1] Flammable gases can be produced upon mixing with alkali metals, and explosive combinations can occur with strong oxidizing agents.[1]

Toxicity Data:

Acute toxicity studies have been conducted on C.I. Direct Red 39:

-

Oral LD50 (Rat): An estimated LD50 of less than 5.0 g/kg was observed in one study, with clinical signs including ataxia, coma, and lethargy.[2] Another study estimated the LD50 to be higher than 7.12 g/kg.[2]

-

Dermal LD50 (Rabbit): The acute dermal LD50 was determined to be greater than 2.0 g/kg.[2]

These findings suggest a relatively low acute toxicity, but due to its chemical nature and the potential for hazardous reactions, it should be handled with care in a laboratory setting.

Experimental Protocol: Preparation and Spectrophotometric Analysis

This protocol outlines the steps for preparing a stock solution of this compound and determining its absorbance spectrum, a fundamental procedure for many research applications.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Stock Solution (e.g., 100 mg/L): a. Accurately weigh 10 mg of this compound powder using an analytical balance. b. Transfer the powder to a 100 mL volumetric flask. c. Add a small amount of distilled water to dissolve the powder, gently swirling the flask. d. Once dissolved, fill the flask to the calibration mark with distilled water. e. Stopper the flask and invert it several times to ensure a homogenous solution.

-

Preparation of Working Solutions: a. Perform serial dilutions of the stock solution to prepare a range of concentrations (e.g., 1, 2, 5, 10 mg/L) for creating a calibration curve if quantitative analysis is required.

-

Spectrophotometric Analysis: a. Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength range for scanning (e.g., 200-800 nm). c. Use a cuvette filled with distilled water as a blank to zero the instrument. d. Rinse a clean cuvette with one of the working solutions and then fill it. e. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum. f. Identify the wavelength of maximum absorbance (λmax).

Workflow Diagram:

Caption: Workflow for preparing and analyzing a this compound solution.

Conclusion

This compound (C.I. Direct Red 39) is a well-characterized diazo dye with significant industrial applications. For the research community, it presents opportunities as a model compound for environmental and toxicological studies. A thorough understanding of its physicochemical properties and safety profile is paramount for its effective and safe use in a scientific setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22827, C.I. Direct Red 39. Retrieved from [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Direct Fast Red F-3B. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxic effects of Red-S3B dye on soil microbial activities, wheat yield, and their alleviation by pressmud application. Retrieved from [Link]

Sources

Navigating the Crimson Maze: A Technical Guide to Direct Fast Red 3B and Its Aliases

For the Researcher, Scientist, and Drug Development Professional

In the intricate landscape of scientific research, precise identification of chemical reagents is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the multifaceted identity of the polyazo dye commonly known as Direct Fast Red 3B. Beyond a simple list of synonyms, we will explore the chemical context, practical applications, and the underlying logic that governs its use in the laboratory, particularly in the fields of histology and pathology.

Deconstructing the Nomenclature: From Trade Names to Chemical Identifiers

The name "this compound" is a historical trade name, offering little scientific specificity. Over the years, this dye has been marketed under a plethora of names, leading to potential confusion in procurement and in the scientific literature. Understanding the hierarchy of its nomenclature is the first step toward clarity.

At the apex of this hierarchy is its Colour Index (C.I.) name and number , an internationally recognized system for classifying dyes and pigments. For this compound, the definitive identifiers are:

These identifiers are the most reliable way to ensure the procurement of the correct chemical entity, regardless of the supplier or the trade name used.

Another critical identifier is the CAS (Chemical Abstracts Service) Registry Number , which is a unique numerical identifier assigned to every chemical substance.

Researchers should prioritize the use of the C.I. name/number and the CAS number in their experimental records and publications to ensure reproducibility and clarity.

A third, and perhaps the most widely recognized alternative name in the biomedical research community, is Sirius Red F3B .[1][2] This name is particularly prevalent in the context of its most common histological application: the staining of collagen.

The following table summarizes the key identifiers and a selection of common synonyms for Direct Red 80.

| Identifier Type | Identifier | Source(s) |

| C.I. Name | Direct Red 80 | [1] |

| C.I. Number | 35780 | [2][3] |

| CAS Number | 2610-10-8 | [1][2][3] |

| Common Synonym | Sirius Red F3B | [1][2] |

| Other Synonyms | Amanil Fast Red 8BLN, Chlorantine Fast Red 7BLN, Pontamine Fast Red 7BNL | [1][3] |

The Molecular Blueprint: Chemical Properties and Structure

Direct Red 80 is a multi-azo anionic dye.[4] Its chemical structure is characterized by multiple azo (-N=N-) chromophores, which are responsible for its intense red color. The molecule also contains several sulfonic acid groups (-SO3H), which impart water solubility and facilitate its binding to positively charged tissue components.

Chemical Formula: C₄₅H₂₆N₁₀Na₆O₂₁S₆[3][5]

Molecular Weight: 1373.07 g/mol [3][5]

The elongated, planar structure of the Direct Red 80 molecule is crucial for its primary application in histology. This linearity allows the dye molecules to align parallel to the long axis of collagen fibers, a phenomenon that is central to the enhanced birefringence observed in Picrosirius Red staining.

In the Spotlight: Key Applications in Research

While Direct Red 80 has applications as a textile dye, its significance in the scientific community lies in its utility as a powerful histological stain for the visualization of collagen and amyloid.[4]

The Gold Standard for Collagen Visualization: Picrosirius Red Staining

The Picrosirius Red staining technique is a cornerstone in the study of fibrosis and connective tissue disorders. The method's specificity for collagen, particularly when viewed under polarized light, allows for the differentiation of various collagen types and the assessment of collagen deposition and remodeling.

The underlying principle of this technique is the enhancement of the natural birefringence of collagen fibers. The elongated sulfonated dye molecules of Sirius Red bind to the basic amino acid residues of collagen, with their long axes aligning with the collagen fibers. This ordered arrangement of dye molecules dramatically increases the birefringence of the collagen, making it appear bright yellow-orange (for thicker, more mature type I collagen) or green (for thinner, less organized type III collagen) against a dark background when viewed with a polarizing microscope.

This protocol is a widely accepted method for the visualization of collagen in paraffin-embedded tissue sections.

Sources

The Architectonics of Collagen Staining: A Technical Guide to the Mechanism of Direct Fast Red 3B

This guide provides an in-depth exploration of the staining mechanism of Direct Fast Red 3B, a key reagent in the visualization and analysis of collagen in biological tissues. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical considerations that underpin this widely used histological technique. We will delve into the molecular interactions between the dye and collagen, the rationale behind the staining protocols, and the interpretation of results, particularly in the context of polarized light microscopy.

Understanding the Reagents: this compound and its Milieu

This compound, also known by its Colour Index name Direct Red 80 or as Sirius Red F3B, is a polyazo dye.[1][2][3] Its utility in collagen staining stems from its unique molecular structure and its classification as a "direct dye."

The Molecular Blueprint of this compound

This compound is a large, planar, and highly conjugated molecule containing multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H).[2][4] This extended system of alternating double and single bonds is responsible for its intense red color. The sulfonic acid groups are crucial for its function; in aqueous solution, they dissociate, rendering the dye molecule anionic.[5]

| Property | Description | Source(s) |

| Chemical Name | Hexasodium (3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate | [3] |

| Molecular Formula | C45H26N10Na6O21S6 | [2][3] |

| CAS Number | 2610-10-8 | [2] |

| Colour Index | 35780 | [2] |

| Classification | Polyazo, Direct Dye | [1][4] |

| Key Functional Groups | Azo groups (-N=N-), Sulfonic acid groups (-SO3H) | [4][5] |

The Principle of Direct Dyes in Biological Staining

Direct dyes are so named because they can directly stain substrates without the need for a mordant (a substance that forms a coordination complex with the dye, which then attaches to the tissue).[6][7] The mechanism of action for direct dyes in biological tissues is primarily governed by non-covalent interactions.[8] These include:

-

Ionic Bonding: The anionic sulfonic acid groups of the dye form electrostatic interactions with cationic (basic) groups in the tissue proteins.[8][9]

-

Hydrogen Bonding: The numerous nitrogen and oxygen atoms in the dye molecule can act as hydrogen bond acceptors, forming bonds with suitable donor groups in the tissue.[5][8]

-

Van der Waals Forces: The large, planar nature of the dye molecule allows for significant van der Waals interactions with the surfaces of tissue components.[5][8]

The combination of these forces results in the selective accumulation of the dye in certain tissue structures.

The Target: The Unique Structure of Collagen

Collagen is the most abundant protein in mammals and is the primary structural component of connective tissues.[10] Its unique, highly organized structure is the key to its specific staining with this compound. Collagen molecules are composed of three polypeptide chains wound into a right-handed triple helix.[10] These molecules, in turn, assemble into fibrils and then into larger fibers, creating a highly ordered and crystalline-like structure.[10] This regular arrangement of molecules is a critical factor in the enhanced birefringence observed after staining.[11][12]

Collagen is rich in the amino acids glycine, proline, and hydroxyproline.[10] Importantly for staining, it also contains a significant number of basic amino acid residues, such as lysine and arginine, which carry a positive charge at the acidic pH of the staining solution.[9]

The Staining Mechanism: A Symphony of Interactions

The staining of collagen by this compound, most commonly performed using a Picro-Sirius Red solution, is a multi-faceted process. The picric acid in the solution plays a crucial role in enhancing the specificity of the staining.

The Role of Picric Acid

Picric acid (a saturated aqueous solution) serves two primary functions in the Picro-Sirius Red stain:

-

Lowering the pH: Picric acid is a strong acid that lowers the pH of the staining solution. This acidic environment ensures that the basic amino groups of collagen are protonated (positively charged), thereby promoting strong ionic interactions with the anionic sulfonic acid groups of the dye.[9]

-

Suppressing Background Staining: The picric acid anions compete with the dye molecules for binding to non-collagenous proteins, effectively suppressing background staining and increasing the specificity for collagen.[13]

The Dye-Collagen Interaction

The elongated, planar molecules of this compound align themselves parallel to the long axis of the collagen fibrils. This alignment is driven by a combination of forces:

-

Electrostatic Interactions: The negatively charged sulfonic acid groups of the dye form strong ionic bonds with the positively charged basic amino acid residues of the collagen molecules.[9]

-

Hydrogen Bonding: Hydrogen bonds form between the dye molecules and the collagen polypeptide chains.[5][8]

-

Van der Waals Forces: The large surface area of the dye molecule allows for extensive van der Waals interactions along the length of the collagen fibril.[5][8]

This precise alignment of multiple dye molecules along the highly organized collagen fibril is the key to the enhanced birefringence observed under polarized light.

Caption: Ionic bonding between this compound and collagen.

Practical Application: The Picro-Sirius Red Staining Protocol

A self-validating protocol ensures reproducibility and accuracy. The following is a detailed, step-by-step methodology for Picro-Sirius Red staining.

Reagent Preparation

-

Picro-Sirius Red Solution:

-

Acidified Water:

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: Rinse well.

-

Rationale: This step removes the paraffin wax and gradually rehydrates the tissue, making it permeable to the aqueous staining solution.

-

-

Nuclear Staining (Optional):

-

Picro-Sirius Red Staining:

-

Washing:

-

Dehydration and Mounting:

Caption: Picro-Sirius Red Staining Workflow.

Data Interpretation: The Power of Polarized Light

While collagen stained with Picro-Sirius Red appears red under bright-field microscopy, its true power is revealed under polarized light.[3][11] Collagen is an inherently birefringent material, meaning it has the ability to refract light into two separate rays.[12] The highly ordered binding of the this compound molecules along the collagen fibrils dramatically enhances this natural birefringence.[12][13]

When viewed with a polarizing microscope, the stained collagen fibers appear bright against a dark background. The color of the birefringence is dependent on the thickness and density of the collagen fibers:

-

Thick, mature collagen fibers (e.g., Type I): Appear yellow to orange-red.[9][11]

-

Thinner, less organized collagen fibers (e.g., Type III, reticular fibers): Appear green.[9][11]

This differential coloration allows for the semi-quantitative assessment of collagen types and the organization of the extracellular matrix.[9][11]

| Observation Method | Result | Interpretation |

| Bright-field Microscopy | Collagen appears red, cytoplasm yellow.[3] | General morphology and distribution of collagen. |

| Polarized Light Microscopy | Thick collagen fibers appear yellow/orange-red.[9][11] | Presence of mature, highly organized collagen (e.g., Type I). |

| Thin collagen fibers appear green.[9][11] | Presence of less organized or reticular collagen (e.g., Type III). |

Conclusion: A Robust and Informative Technique

The staining of biological tissues with this compound, particularly in the form of the Picro-Sirius Red method, is a powerful and highly informative technique for the study of collagen. Its specificity is rooted in the unique chemical properties of both the dye and its target, collagen. The strong ionic and non-covalent interactions, facilitated by the acidic environment provided by picric acid, lead to a highly ordered alignment of dye molecules along the collagen fibrils. This, in turn, results in a dramatic enhancement of birefringence, allowing for the detailed analysis of collagen organization and subtypes under polarized light. By understanding the underlying mechanisms of this staining method, researchers can better control experimental variables, ensure the reproducibility of their results, and extract a wealth of information about the structure and function of the extracellular matrix in both health and disease.

References

-

Textile Learner. (2024, May 10). Classification, Application and Aftertreatment of Direct Dyes. Retrieved from [Link]

-

Dapson, R. W., Fagan, C., Kiernan, J. A., & Wickersham, T. W. (2011). Certification procedures for sirius red F3B (CI 35780, Direct red 80). Biotechnic & Histochemistry, 86(3), 133–139. Retrieved from [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Direct Fast Red F-3B. Retrieved from [Link]

-

Dapson, R. W., Fagan, C., Kiernan, J. A., & Wickersham, T. W. (2011). Certification procedures for sirius red F3B (CI 35780, Direct red 80). ResearchGate. Retrieved from [Link]

-

Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Picrosirius-Polarization Method for Collagen Fiber Detection in Tendons: A Mini-Review. Micron, 67, 126-131. Retrieved from [Link]

-

Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3–14. Retrieved from [Link]

-

Rich, L., & Whittaker, P. (2005). Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues. Journal of Histochemistry & Cytochemistry, 53(10), 1279–1285. Retrieved from [Link]

-

University of Leeds. (n.d.). Connective Tissue: Fibres - Collagen and elastin. The Histology Guide. Retrieved from [Link]

-

Scattini, S., Sbrana, F., & Riente, L. (2023). Model-Based Approach for the Semi-Automatic Analysis of Collagen Birefringence in Polarized Light Microscopy. Applied Sciences, 13(5), 2899. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). Sirius Red. PATHOLOGY CORE. Retrieved from [Link]

-

MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses. Retrieved from [Link]

-

Svoboda, O., Kyprianou, A., & Konvičková, E. (2019). Full-range optical imaging of planar collagen fiber orientation using polarized light microscopy. arXiv. Retrieved from [Link]

-

Leica Biosystems. (n.d.). Special Stains – Which One, How and Why? Part II: Connective Tissue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Red 80. PubChem. Retrieved from [Link]

-

World dye variety. (2012, July 9). Direct Red 80. Retrieved from [Link]

-

Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. The University of Western Ontario. Retrieved from [Link]

-

World dye variety. (2012, July 10). Direct Red 83. Retrieved from [Link]

-

Wikipedia. (n.d.). Sirius Red. Retrieved from [Link]

-

He, H., Sun, M., & Li, J. (2021). High-Speed Full-Color Polarized Light Imaging of Collagen Using a Polarization Camera. Journal of Biophotonics, 14(11), e202100142. Retrieved from [Link]

-

Dapson, R. W. (2005). Dye–tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining. Biotechnic & Histochemistry, 80(2), 49-72. Retrieved from [Link]

-

HistoSpring. (2024, December 5). A Visual Guide to Specialty Stains. Retrieved from [Link]

-

ResearchGate. (n.d.). Collagen birefringence under polarized light microscopy. Histological... [Image]. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sirius Red – Knowledge and References. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). Sirius Red/Fast Green Collagen Staining Kit. Retrieved from [Link]

-

Horobin, R. W. (2002). Biological staining: Mechanisms and theory. ResearchGate. Retrieved from [Link]

-

Nagy, N., Toth, A., & Csongei, V. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17462. Retrieved from [Link]

Sources

- 1. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Fast Red F-3B-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 3. Sirius Red - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 6358-29-8 [amp.chemicalbook.com]

- 5. textilelearner.net [textilelearner.net]

- 6. macschem.us [macschem.us]

- 7. researchgate.net [researchgate.net]

- 8. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Connective Tissue: The Histology Guide [histology.leeds.ac.uk]

- 11. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Model-Based Approach for the Semi-Automatic Analysis of Collagen Birefringence in Polarized Light Microscopy [mdpi.com]

- 13. research.chop.edu [research.chop.edu]

- 14. med.emory.edu [med.emory.edu]

Methodological & Application

Visualizing the Fibrotic Landscape: A Detailed Guide to Direct Fast Red 3B Staining for Collagen Quantification

Introduction: The Critical Role of Collagen in Health and Disease

Collagen, the most abundant protein in the animal kingdom, forms the primary structural framework of all connective tissues. Its intricate network of fibers provides tensile strength and integrity to a vast array of tissues, including skin, bone, tendons, and ligaments. The dynamic remodeling of this collagen-rich extracellular matrix (ECM) is fundamental to physiological processes such as wound healing and tissue repair. However, dysregulation of collagen deposition is a hallmark of numerous pathological conditions, most notably fibrosis, where excessive accumulation of collagenous scar tissue progressively compromises organ function. Furthermore, the tumor microenvironment is profoundly influenced by collagen remodeling, which can impact cancer progression and metastasis[1]. Consequently, the accurate visualization and quantification of collagen are of paramount importance to researchers in basic science, pathology, and drug development.

This application note provides a comprehensive guide to the theory and practice of staining collagen using Direct Fast Red 3B, a robust and specific histochemical technique. It is important to note that in scientific literature and commercial products, this compound is most commonly referred to as Direct Red 80 , Sirius Red F3B , or by its Colour Index number, C.I. 35780 [2][3]. For clarity and consistency with the majority of published research, this guide will primarily use the term Picro-Sirius Red, which refers to the staining solution containing Direct Red 80 (Sirius Red) and picric acid.

The Science Behind the Stain: Mechanism of Picro-Sirius Red Action

The specificity of Picro-Sirius Red for collagen lies in the unique physicochemical interaction between the dye molecules and the collagen fibers. Direct Red 80 is a large, elongated, polyazo anionic dye[4]. Its sulfonic acid groups form strong electrostatic and hydrogen bonds with the basic amino acid residues (primarily arginine and lysine) that are abundant in the collagen triple helix.

The presence of picric acid in the staining solution is crucial for this specificity. Picric acid acts as a mordant and a differentiating agent. It suppresses the staining of non-collagenous proteins by binding to their basic groups, effectively leaving the collagen fibers as the primary targets for the larger Direct Red 80 molecules. This results in a vibrant red staining of collagen against a pale yellow background of cytoplasm and other tissue components[5].

A key advantage of Picro-Sirius Red staining is its ability to enhance the natural birefringence of collagen fibers when viewed under polarized light[6]. The elongated dye molecules align themselves in parallel with the long axis of the collagen fibers. This highly ordered arrangement of chromophores amplifies the optical anisotropy of the collagen, causing it to appear brightly colored against a dark background. The birefringence colors are dependent on the thickness and density of the collagen fibers, with thicker, more mature type I collagen fibers typically appearing yellow to orange-red, while thinner, less organized type III collagen (reticulin) fibers often appear green[7][8]. However, it is important to note that this color differentiation is not absolute and can be influenced by fiber orientation and section thickness[6].

Visualizing the Workflow: From Tissue to Data

The following diagram illustrates the key stages of the Picro-Sirius Red staining and analysis workflow.

Caption: Picro-Sirius Red Staining and Analysis Workflow.

Detailed Protocol for Picro-Sirius Red Staining

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Reagent Preparation

| Reagent | Preparation | Storage & Stability |

| Picro-Sirius Red Solution | 1. Prepare a saturated aqueous solution of picric acid (~1.2% in distilled water). Ensure saturation by having undissolved picric acid crystals at the bottom of the container. 2. To 100 mL of the saturated picric acid solution, add 0.1 g of Direct Red 80 (C.I. 35780). 3. Stir until the dye is completely dissolved. The solution is stable for several months when stored in a tightly sealed, light-protected container at room temperature. | Store at room temperature, protected from light. Stable for several months. |

| Acidified Water (0.5% Acetic Acid) | Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water. | Store at room temperature. Stable for several weeks. |

| Weigert's Iron Hematoxylin (Optional) | Prepare according to standard histological protocols for nuclear counterstaining. | Store according to manufacturer's instructions. |

Safety Precautions:

-

Picric acid is explosive when dry. Always ensure it is stored moist with at least 10% water. Handle with non-metallic spatulas.

-

Direct Red 80 is a fine powder. Avoid inhalation by wearing a dust mask.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling all chemicals.

II. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

If desired, stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.

-

Rinse in running tap water for 5-10 minutes until the water runs clear.

-

Differentiate in 1% acid alcohol if necessary.

-

"Blue" the sections in running tap water or Scott's tap water substitute.

-

Rinse in distilled water.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This extended incubation time ensures equilibrium of staining and is critical for reproducible results[3].

-

-

Washing and Differentiation:

-

Wash the slides in two changes of acidified water (0.5% acetic acid) for 10-15 seconds each[8]. This step is crucial for removing non-specific background staining. Do not use water , as this can lead to the loss of the yellow picric acid counterstain.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through three changes of 100% ethanol. Prolonged exposure to lower concentrations of ethanol can extract the picric acid.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

III. Expected Results

| Tissue Component | Bright-field Microscopy | Polarized Light Microscopy |

| Collagen Fibers | Red | Birefringent (yellow, orange, red, or green) |

| Cytoplasm, Muscle | Yellow | Non-birefringent (dark background) |

| Nuclei (if counterstained) | Black/Blue-black | Non-birefringent (dark background) |

Advanced Analysis and Troubleshooting

Visualization and Quantification

-

Bright-field Microscopy: Provides a clear morphological context, with collagen appearing red against a yellow background. This is suitable for qualitative assessment of collagen distribution.

-

Polarized Light Microscopy: Essential for leveraging the enhanced birefringence of stained collagen. This technique is highly specific for organized collagen fibers and allows for a more detailed analysis of their structure and organization.

-

Image Analysis: Digital image analysis of Picro-Sirius Red stained sections can provide quantitative data on collagen content. This is typically achieved by color thresholding to segment the red-stained collagen areas, followed by calculation of the percentage of the total tissue area that is positively stained.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| Weak or No Staining | - Incomplete deparaffinization. - Staining time too short. - Old or depleted staining solution. | - Ensure complete removal of paraffin with fresh xylene. - Adhere to the 60-minute staining time. - Prepare fresh Picro-Sirius Red solution. |

| High Background/Non-specific Staining | - Insufficient washing after staining. - Sections allowed to dry out during the procedure. | - Ensure a brief but thorough rinse in acidified water. - Keep slides moist throughout the staining process. |

| Faint or Absent Yellow Background | - Excessive washing, especially with water or lower grade alcohols. | - Wash only with acidified water and dehydrate rapidly in 100% ethanol. |

| Presence of Dark Precipitate/Spots | - Precipitated dye in the staining solution. | - Filter the Picro-Sirius Red solution before use[9]. |

Comparative Analysis with Other Collagen Stains

| Staining Method | Principle | Advantages | Limitations |

| Picro-Sirius Red | Binds to collagen, enhancing its natural birefringence. | Highly specific for collagen, allows for visualization of thin fibers, and enables analysis of collagen organization with polarized light. | The interpretation of birefringence colors for collagen typing can be subjective and influenced by factors other than collagen type[6]. |

| Masson's Trichrome | A multi-step stain that uses different dyes to differentiate collagen from muscle and cytoplasm. | Provides excellent color contrast (collagen stains blue/green), making it easy to visualize. | May not stain very fine collagen fibers (e.g., reticulin) as effectively as Picro-Sirius Red[6]. Does not provide information on fiber organization. |

| Van Gieson Stain | Uses acid fuchsin to stain collagen red and picric acid to stain other tissues yellow. | A simple and rapid one-step staining method. | Less sensitive than Picro-Sirius Red and may not stain thinner collagen fibers[3][10]. |

Applications in Research and Drug Development

The robust and quantitative nature of Picro-Sirius Red staining makes it an invaluable tool in various research fields:

-

Fibrosis Research: Widely used to assess the extent of fibrosis in preclinical models of liver, lung, kidney, and cardiac disease, and to evaluate the efficacy of anti-fibrotic therapies[11].

-

Cancer Research: To study the role of the collagenous tumor microenvironment in cancer progression, invasion, and response to therapy[1][12].

-

Wound Healing Studies: To analyze the dynamics of collagen deposition and remodeling during tissue repair.

-

Biomaterial and Tissue Engineering: To evaluate the integration and remodeling of collagen-based scaffolds and engineered tissues.

Conclusion

This compound (Direct Red 80) staining, in the form of the Picro-Sirius Red method, is a powerful, specific, and versatile technique for the visualization and quantification of collagen in tissue sections. Its ability to enhance the natural birefringence of collagen provides unique insights into the organization and architecture of the extracellular matrix. By understanding the principles behind the stain and adhering to a well-defined protocol, researchers can generate high-quality, reproducible data that is critical for advancing our understanding of a wide range of physiological and pathological processes.

References

-

Dapson, R. W., Fagan, C., Kiernan, J. A., & Wickersham, T. W. (2011). Certification procedures for sirius red F3B (CI 35780, Direct red 80). Biotechnic & Histochemistry, 86(3), 133–139. [Link]

-

ResearchGate. (2015). Why are there dark spots in Sirius Red staining image?[Link]

-

StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. [Link]

-

StainsFile. (n.d.). Sirius Red F3B. [Link]

-

ResearchGate. (2017). Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections. [Link]

-

Reddit. (2024). Sirius Red Troubleshooting. [Link]

-

Lab Manager. (n.d.). Identifying Collagen Fiber Types I and III High Color Rendering LED. [Link]

-

Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Picrosirius Red Staining: A Useful Tool to Appreciate Collagen Networks in Normal and Pathological Tissues. Journal of Histochemistry & Cytochemistry, 62(10), 751–758. [Link]

-

Picrosirius Red histological stain to detect and analyze collagen fibers. (2025, April 5). YouTube. [Link]

-

Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. [Link]

-

Szabó, A., Kovács, T., Pápai, M., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences, 24(24), 17429. [Link]

-

Dayan, D., Holey, S., Kuttan, R., & Gopalakrishnan, R. (2011). Oral Squamous Cell Carcinoma: Picro Sirius Red Stain. Journal of Clinical and Diagnostic Research, 5(4), 899-900. [Link]

-

Kumar, P., Kumar, B., & Kumar, S. (2023). Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research. Journal of Experimental Biology and Agricultural Sciences, 11(5), 1045-1053. [Link]

-

Di-Lullo, G. A., Sweeney, S. M., Körkkö, J., Ala-Kokko, L., & San Antonio, J. D. (2002). Mapping the ligand-binding sites and disease-associated mutations on the most abundant protein in the human, type I collagen. Journal of Biological Chemistry, 277(6), 4223–4231. [Link]

-

Gaspar, D., Telo, da, Gama, F., & Carneiro, F. (2015). Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon. PLoS ONE, 10(12), e0144630. [Link]

-

Chen Lab, University of Hawaii Cancer Center. (2012). PicroSirius red staining. [Link]

-

Adur, J., Pelegati, V. B., de Thomaz, A. A., et al. (2016). Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples. Journal of Biomedical Optics, 21(7), 076003. [Link]

-

ResearchGate. (2014). What is best histology stain for evaluating collagen in remodeling soft tissue?. [Link]

-

ResearchGate. (n.d.). (PDF) Certification procedures for sirius red F3B (CI 35780, Direct red 80). [Link]

Sources

- 1. Oral Squamous Cell Carcinoma: Picro Sirius Red Stain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med.emory.edu [med.emory.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3helix.com [3helix.com]

- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. dbiosys.com [dbiosys.com]

- 9. researchgate.net [researchgate.net]

- 10. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]

Direct Fast Red 3B as a counterstain in immunohistochemistry

An In-Depth Guide to Direct Fast Red 3B as a Versatile Counterstain in Immunohistochemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (also known as Direct Red 80 or Sirius Red F3B) as a counterstain in immunohistochemistry (IHC). Moving beyond conventional protocols, this guide delves into the scientific principles, optimization strategies, and unique advantages of employing this potent polyazo dye to achieve high-contrast, publication-quality results.

Introduction: Re-evaluating the Counterstain in Modern IHC

Immunohistochemistry is a cornerstone technique for visualizing the distribution and localization of specific antigens within tissue sections. While the primary antibody and detection system rightfully receive significant attention, the final, often overlooked, counterstaining step is critical for providing anatomical context to the specific antigen signal. The counterstain renders cellular and extracellular structures visible, allowing for the precise localization of the target protein.

For decades, hematoxylin has been the default counterstain, imparting a familiar blue-purple hue to cell nuclei.[1] However, its application can be time-consuming, and its strong nuclear staining can sometimes obscure nuclear or perinuclear antigens.[2] this compound emerges as a compelling and versatile alternative, offering a vibrant red contrast that is compatible with a wide array of chromogens and provides unique benefits for specific research applications.

Principle and Mechanism of Action

This compound (C.I. 35780) is a large, hydrophilic, and highly structured anionic dye.[3] Its mechanism as a counterstain is primarily driven by electrostatic interactions. The negatively charged sulfonate groups on the dye molecule bind to positively charged proteins in the cytoplasm and extracellular matrix, such as collagen. This is analogous to the staining mechanism of eosin.

What makes this compound particularly interesting is its well-documented and highly specific interaction with fibrillar collagens.[4][5] The elongated, planar structure of the dye molecule allows it to align in parallel with the long helical axes of collagen molecules, a property that is exploited in the Picro-Sirius Red staining method to enhance collagen's natural birefringence.[4] When used as a general counterstain in IHC, it imparts a crisp red color to these components, providing excellent morphological detail and sharp contrast to the chromogenic signal.

Key Advantages of this compound in IHC

-

Superior Chromogen Contrast: The vibrant red staining provides excellent color contrast with the most common chromogens used in IHC, including the brown of 3,3'-Diaminobenzidine (DAB), the blue/gray of Vector SG, and the purple of Vector VIP.[6][7] This distinct color separation simplifies image analysis and interpretation.

-

Combined Morphological and Specific Staining: For studies involving tissue fibrosis, wound healing, or cancer microenvironments, this compound serves a dual purpose. It acts as a counterstain for the IHC target while simultaneously highlighting collagen-rich structures, providing an additional layer of valuable data from a single slide.

-

Enhanced Safety Profile: Unlike some traditional direct dyes, Direct Red 80 is noted for not releasing benzidine, a known carcinogen, upon degradation, making it a safer choice for the modern laboratory.[8]

-

Rapid Staining Protocols: Compared to the lengthy incubation and differentiation steps often required for hematoxylin, red counterstains can offer significantly faster staining times, streamlining the overall IHC workflow.[2][9]

Technical Specifications and Properties

For reproducibility and accuracy, understanding the properties of the dye is essential.

| Property | Value | Reference |

| Common Name | This compound, Direct Red 80, Sirius Red F3B | [3] |

| Colour Index (C.I.) No. | 35780 | [3][4] |

| CAS Number | 2610-10-8 | [3] |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | [3] |

| Appearance | Dark brown to dark red powder | [3][10] |

| Peak Absorbance (λmax) | 528-529 nm in 1% acetic acid | [4][11] |

Experimental Protocols

This section provides a detailed, self-validating protocol for the use of this compound as a counterstain on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Required Reagents and Materials

-

Direct Red 80 (C.I. 35780) powder

-

Distilled or deionized water

-

Picric Acid, saturated aqueous solution (optional, for collagen enhancement)

-

Acetic Acid, glacial

-

Standard reagents for FFPE IHC (Xylene, ethanol series, buffers, antigen retrieval solutions, primary and secondary antibodies, chromogen substrate kits)

-

Mounting Medium (Aqueous or Resinous, see Section 6)

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

Preparation of Staining Solution

0.1% this compound in Picric Acid (Recommended for general use with collagen emphasis)

-

Prepare a saturated aqueous solution of picric acid.

-

Add 0.1 g of Direct Red 80 powder to 100 mL of the saturated picric acid solution.

-

Stir for 2 hours or until fully dissolved. The solution should be a clear, deep red.

-

Filter the solution before use to remove any particulate matter.

-

Store at room temperature in a tightly sealed container. The solution is stable for several months.

Scientist's Note: The use of picric acid as the solvent enhances the specificity and intensity of staining for collagen fibers. For applications where general cytoplasmic and stromal staining is desired with less emphasis on collagen, a 0.5% aqueous solution of this compound with 1% acetic acid can be used as an alternative.

Visual Workflow for Immunohistochemistry

The following diagram illustrates the key stages of a typical indirect IHC workflow, highlighting the placement of the this compound counterstaining step.

Caption: General Immunohistochemistry (IHC) Workflow.

Step-by-Step Staining Protocol

This protocol assumes that the FFPE slides have already undergone deparaffinization, rehydration, antigen retrieval, blocking, primary antibody incubation, and chromogen development.

-

Post-Chromogen Wash: Following the final wash step after chromogen development (e.g., with DAB), rinse the slides thoroughly in running tap water for 2 minutes, followed by a brief rinse in distilled water.

-

Counterstaining: Immerse the slides in the prepared 0.1% this compound staining solution. Incubate for 5-10 minutes at room temperature.

-

Optimization Note: The optimal incubation time should be determined empirically. Shorter times (2-5 minutes) will yield a lighter pinkish-red, while longer times (10-15 minutes) will produce a deeper red. Over-incubation can potentially mask a weak antigen signal.

-

-

Differentiation (Optional): For a lighter, more transparent counterstain, briefly rinse the slides in 0.5% aqueous acetic acid for 10-15 seconds. This step helps to remove excess, loosely bound dye.

-

Washing: Wash the slides thoroughly in running tap water for 2-5 minutes until the water runs clear. This step is crucial to remove all unbound dye and prevent background staining.[6]

-

Dehydration: Dehydrate the sections through a graded series of ethanol baths: 70%, 95%, and two changes of 100% ethanol, 2 minutes each.

-

Clearing: Clear the slides in two changes of xylene or a xylene substitute for 3 minutes each.

-

Coverslipping: Mount the coverslip using a permanent, resinous mounting medium.

Compatibility and Decision Making

Choosing the right counterstain depends on several factors within the experimental design.

Logical Flow for Counterstain Selection

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. IHC Counterstains | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparison of staining quality between rapid and routine hematoxylin and eosin staining of frozen breast tissue sections: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 6358-29-8 [amp.chemicalbook.com]

- 11. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stainsfile.com [stainsfile.com]

Application Notes and Protocols: The Suitability of Direct Fast Red 3B for Live-Cell Imaging

Abstract

Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into dynamic cellular processes. The selection of an appropriate fluorescent probe is critical for the success of these experiments. This document addresses the question of whether Direct Fast Red 3B, a diazo dye, can be used for live-cell imaging. Our analysis of its chemical properties and existing applications reveals that this compound is fundamentally unsuitable for staining living cells. This guide will elucidate the reasons for this incompatibility, focusing on the principles of membrane permeability and cytotoxicity. Subsequently, we will provide a detailed overview of suitable alternatives, complete with a comparative analysis and a comprehensive, step-by-step protocol for live-cell staining using a validated red fluorescent dye.

Introduction: The Challenge of Staining Live Cells

Effective live-cell imaging hinges on the ability of a fluorescent probe to specifically label a target structure without perturbing the cell's normal physiology. An ideal live-cell stain should exhibit several key characteristics:

-

Cell Permeability: The ability to cross the intact plasma membrane of a living cell to reach its intracellular target.

-

Low Cytotoxicity: The probe should not interfere with cellular processes, induce stress, or lead to cell death over the course of the experiment.

-

High Quantum Yield and Photostability: The dye must be bright enough for detection with minimal excitation light and resistant to photobleaching during time-lapse imaging.

-

Specificity: The probe should selectively bind to the intended target with minimal off-target labeling.

This document will explore why this compound fails to meet these essential criteria and guide the user toward more appropriate tools for live-cell imaging.

Analysis of this compound (Direct Red 80)

This compound, also known by its Colour Index number C.I. 35780 and as Direct Red 80 or Sirius Red F3B, is a polyazo dye widely used in the textile industry.[1][2] In a biological context, it is a well-established histological stain for collagen and amyloid in fixed tissues.[3][4] However, its utility in histology does not translate to live-cell applications due to its fundamental chemical properties.

Chemical Structure and Properties

Direct Red 80 is a large, tetrakisazo, hexasulfonated anionic dye. Its molecular formula is C₄₅H₂₆N₁₀Na₆O₂₁S₆, with a molecular weight of 1373.07 g/mol .[2] The multiple sulfonate groups render the molecule highly hydrophilic (water-soluble) and negatively charged at physiological pH.

Why this compound is Unsuitable for Live-Cell Imaging

The very properties that make this compound an effective textile and histological dye preclude its use in living cells:

-

Membrane Impermeability: The plasma membrane of a live cell is a formidable barrier to large, hydrophilic, and charged molecules. The multiple negative charges and the large size of the Direct Red 80 molecule prevent it from passively diffusing across the intact lipid bilayer. Dyes designed for live-cell imaging are typically smaller, more lipophilic, or utilize specific transport mechanisms to enter the cell.[5] Many viability dyes, in fact, leverage this principle; they are membrane-impermeant and therefore only enter and stain cells whose membranes have been compromised, i.e., dead cells.[6][7]

-

Potential Cytotoxicity and Genotoxicity: Azo dyes as a class have been associated with potential toxic effects. Some azo dyes can be metabolized into carcinogenic aromatic amines. While Direct Red 80 is noted to be safer than some traditional direct dyes because it does not release benzidine upon degradation, the introduction of a foreign, complex molecule into a living system always carries a risk of cytotoxicity.[3] Studies on other textile dyes, such as Disperse Red 1, have demonstrated cytotoxic and genotoxic effects on germ cells in animal models.[8] Given that the primary purpose of live-cell imaging is to observe unperturbed biological processes, the potential for such adverse effects makes this compound an unsuitable candidate.

-

Lack of Specificity in Live Cells: The staining mechanism of Direct Red 80 in histology relies on the highly ordered, cationic nature of collagen fibers in fixed tissue, allowing for the alignment of the elongated dye molecules.[3] This mechanism would not translate to specific labeling of intracellular organelles in a living cell.

Selecting a Suitable Alternative for Red Live-Cell Imaging

Given the unsuitability of this compound, researchers should turn to the wide array of fluorescent probes specifically designed for live-cell imaging. These dyes are engineered for cell permeability, low toxicity, and high photostability.[9][10][11] The choice of dye will depend on the specific application, the target organelle, and the available microscope hardware.

Overview of Suitable Red Fluorescent Dyes

The following table summarizes several classes of red and far-red fluorescent dyes that are well-suited for various live-cell imaging applications:

| Dye Class/Example | Excitation/Emission (approx. nm) | Key Features & Applications | Cell Permeability | Cytotoxicity |

| Rhodamine Derivatives (e.g., TMRM, Rhodamine 123) | 548/573 | Cationic dyes that accumulate in mitochondria based on membrane potential. Used for assessing mitochondrial health. | Yes | Low at working concentrations |

| Cyanine Dyes (e.g., Cy5, Cy7) | 650/670 | Bright and photostable. Often used in conjugated forms (e.g., to antibodies or HaloTag® ligands) for specific targeting. | Generally low unless modified | Generally low |

| SiR (Silicon-Rhodamine) Dyes | 652/674 | Far-red, fluorogenic dyes with low background. Available with targeting moieties for DNA (SiR-DNA), actin (SiR-actin), and microtubules (SiR-tubulin). | Yes | Very Low |

| Janelia Fluor® (JF) Dyes (e.g., JF₆₄₆) | 646/664 | Exceptionally bright and photostable dyes for advanced imaging (e.g., single-molecule tracking). Used with self-labeling tags like HaloTag® or SNAP-tag®. | Yes (as tag ligands) | Very Low |

| LysoTracker™ Red DND-99 | 577/590 | Weakly basic amine that accumulates in acidic organelles like lysosomes. Used for tracking lysosomal dynamics. | Yes | Low |

Decision-Making Workflow for Dye Selection

The process of selecting the right dye involves considering multiple experimental parameters. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a suitable live-cell imaging dye.

Protocol: Live-Cell Staining of the Nucleus using a Far-Red Dye

This protocol provides a general framework for staining the nucleus of live mammalian cells using a cell-permeant, far-red DNA dye such as SiR-DNA or a similar alternative. Far-red dyes are often preferred for live-cell imaging as they minimize phototoxicity and autofluorescence.[9]

Materials

-

Live mammalian cells cultured on a glass-bottom dish or chamber slide suitable for microscopy.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent phenol red-free medium).

-

Far-red live-cell nuclear stain (e.g., SiR-DNA, NucSpot® Live 650).

-

Dimethyl sulfoxide (DMSO), anhydrous.

-

Phosphate-buffered saline (PBS).

Experimental Procedure

Step 1: Cell Preparation

-

Causality: Healthy, sub-confluent cells are essential for observing normal cellular dynamics. Over-confluent cells may exhibit altered physiology.[12]

-

Seed cells onto a glass-bottom imaging dish 24-48 hours prior to staining.

-

Ensure cells are in their logarithmic growth phase and are 50-70% confluent on the day of the experiment.

-

Approximately 1-2 hours before staining, replace the culture medium with pre-warmed (37°C) live-cell imaging medium. This reduces background fluorescence.

Step 2: Preparation of Staining Solution

-

Causality: Dyes are typically supplied as concentrated stock solutions in DMSO. Preparing a fresh working solution and using the lowest effective concentration minimizes potential artifacts and cytotoxicity.

-

Prepare a 1 mM stock solution of the nuclear stain in anhydrous DMSO. Store this at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the 1 mM stock solution to a working concentration in pre-warmed live-cell imaging medium. A typical starting concentration is 1 µM, but the optimal concentration should be determined empirically (titrate from 0.1 µM to 5 µM).

Step 3: Staining the Cells

-

Causality: Incubation time is a balance between allowing sufficient time for the dye to enter the cells and bind to its target, and minimizing the duration of exposure to a potentially perturbing agent.

-

Carefully remove the medium from the imaging dish.

-

Gently add the staining solution (from Step 2) to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and dye.

-

(Optional but Recommended) For "no-wash" dyes, you can proceed directly to imaging. For others, or to reduce background, perform a wash step:

-

Remove the staining solution.

-

Gently wash the cells twice with pre-warmed live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the dish for imaging.

-

Step 4: Imaging

-

Causality: Using the lowest possible laser power and exposure time minimizes phototoxicity and photobleaching, which is crucial for long-term time-lapse experiments.[11]

-

Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

-

Locate the cells using brightfield or DIC optics.

-

Switch to the fluorescence channel. Use an appropriate laser line (e.g., 640 nm) and emission filter (e.g., 665/40 nm bandpass) for the selected dye.

-

Adjust the laser power and exposure time to the minimum level required to obtain a clear signal with a good signal-to-noise ratio.

-

Acquire images for your experiment (e.g., single time-point, z-stack, or time-lapse).

Self-Validating System and Controls

-

Positive Control: Stain a population of cells known to be healthy and observe for the expected nuclear morphology.

-

Negative Control (Unstained): Image unstained cells using the same laser and filter settings to determine the level of cellular autofluorescence.

-

Viability Control: After a long-term imaging experiment, stain the cells with a viability dye (e.g., Trypan Blue or a membrane-impermeant dye like Propidium Iodide) to confirm that the staining and imaging conditions did not induce significant cell death.

-

Functional Assay: If possible, perform a simple functional assay post-imaging (e.g., a proliferation assay) to ensure the cells' behavior was not altered by the dye.

Conclusion

This compound (Direct Red 80) is a valuable tool for histology, particularly for staining collagen in fixed tissue sections. However, due to its large molecular size, high hydrophilicity, and anionic nature, it is incapable of crossing the membrane of living cells and is therefore unsuitable for live-cell imaging. Furthermore, the potential for cytotoxicity associated with azo dyes makes it a poor choice for observing delicate, dynamic cellular processes.

Researchers seeking to perform live-cell imaging in the red or far-red spectrum should instead select from a wide range of commercially available probes specifically designed for this purpose. By carefully considering the experimental goals and following validated protocols, such as the one detailed in this guide, scientists can achieve high-quality, reliable data that accurately reflects the biology of living cells.

References

-

Demougeot, C., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies . International Journal of Molecular Sciences, 22(20), 11092. [Link]

-

Guides for Live Cell Imaging Dyes . Creative Bioarray. [Link]

-

Demougeot, C., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies . PubMed. [Link]

-

Sall, F., et al. (1999). Toxicity studies on native Procion Red HE-3B and released dye from affinity material exposed to degradative chemical conditions . Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 147-56. [Link]

-

Wang, C., et al. (2021). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles . ACS Central Science, 7(5), 877-886. [Link]

-

Direct Fast Red F-3B . Qingdao Sanhuan Colorchem CO.,LTD. [Link]

-

Wallace, P. K., et al. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes . Cytometry Part A, 81A(12), 1019-1034. [Link]

-

Xing, S., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants . Annual Review of Plant Biology, 72, 291-320. [Link]

-

Chiriano, G., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts . ACS Omega, 7(51), 48259-48268. [Link]

-

Acridine Red 3B . StainsFile. [Link]

-

Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing . Journal of the American Chemical Society, 145(42), 23355-23370. [Link]

-

Direct Red F3B Dyes . TradeIndia. [Link]

-

PV Fast Red E3B . Sudarshan Chemical Industries Limited. [Link]

-

Wagener, J., & Bonke, E. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay . YouTube. [Link]

-

Szent-Gyorgyi, C., et al. (2015). Rapid, Specific, No-wash, Far-red Fluorogen Activation in Subcellular Compartments by Targeted Fluorogen Activating Proteins . ACS Chemical Biology, 10(4), 1103-1112. [Link]

-

Puchtler, H., & Sweat, F. (1964). Certification procedures for sirius red F3B (CI 35780, Direct red 80) . Stain Technology, 39, 1-5. [Link]

-

de Souza, C. P., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells . Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 793, 135-141. [Link]

-

Direct Red 83 . World dye variety. [Link]

-

Apoptosis . Wikipedia. [Link]

Sources

- 1. This compound CAS#: 6358-29-8 [amp.chemicalbook.com]

- 2. Direct Fast Red F-3B-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies [mdpi.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]